Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C15H17NO2S. It is a thiophene derivative, which means it contains a sulfur atom in a five-membered aromatic ring.
Mechanism of Action
Target of Action
The primary targets of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate typically involves the reaction of 4-isopropylbenzaldehyde with thiophene-2-carboxylic acid, followed by amination and esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-carboxylate esters.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate: Another thiophene derivative with similar structural features.
Methyl 2-aminothiophene-3-carboxylate: A simpler thiophene derivative used in various chemical syntheses.
Uniqueness
Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its isopropylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its antimicrobial activity .
Properties
IUPAC Name |
methyl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)10-4-6-11(7-5-10)12-8-19-14(16)13(12)15(17)18-3/h4-9H,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPDDVOTBJHGPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358006 |
Source
|
Record name | methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350990-20-4 |
Source
|
Record name | methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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